Thorium tetrafluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thorium tetrafluoride (ThF₄) is an inorganic chemical compound composed of thorium and fluorine. It appears as a white hygroscopic powder and is known for its high melting and boiling points, making it a stable compound under various conditions . This compound is primarily used in optical coatings due to its excellent transparency in the ultraviolet to infrared range .

Mechanism of Action

Target of Action

Thorium tetrafluoride, also known as tetrafluorothorium, is an inorganic chemical compound . It is primarily used as an antireflection material in multilayered optical coatings . The primary target of this compound is therefore the light that interacts with these coatings.

Mode of Action

This compound interacts with light by reducing reflections. It has excellent optical transparency in the range of 0.35–12 μm . When light interacts with a surface coated with this compound, the compound helps to minimize the reflection of light, allowing more light to pass through the surface .

Biochemical Pathways

By reducing reflection, it enhances the efficiency of light transmission in optical devices .

Pharmacokinetics

It’s important to note that thorium is a chemically toxic heavy metal and is mildly radioactive . Therefore, any potential exposure or ingestion would have significant health implications.

Result of Action

The primary result of this compound’s action is the reduction of light reflection on optical surfaces. This leads to improved performance of optical devices, including better image clarity and increased light transmission efficiency .

Action Environment

The efficacy and stability of this compound are influenced by environmental factors. For instance, at temperatures above 500 °C, this compound reacts with atmospheric moisture to produce thorium oxyfluoride . Therefore, the environment in which this compound is used and stored can significantly impact its effectiveness and stability.

Biochemical Analysis

Biochemical Properties

Thorium tetrafluoride is not known to participate directly in biochemical reactions. It does not interact with enzymes, proteins, or other biomolecules in the way that many organic compounds do. This is largely due to its inorganic nature and the stability of the Th-F bonds .

Cellular Effects

The cellular effects of this compound are not well-studied. As an inorganic compound, it does not directly influence cell function, cell signaling pathways, gene expression, or cellular metabolism. Like all alpha emitters, thorium is potentially hazardous if incorporated .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits stoichiometric ThF4 with hydrocarbon contamination and an oxide impurity which is tentatively attributed to thorium oxyfluoride

Dosage Effects in Animal Models

There is currently limited information available on the effects of different dosages of this compound in animal models. As a radioactive compound, it is expected that high doses could have toxic or adverse effects .

Preparation Methods

Thorium tetrafluoride can be synthesized through several methods:

Reaction with Fluorine Gas: Thorium reacts with fluorine gas to produce this compound.

Reduction with Hydrogen Fluoride: Thorium dioxide can be reduced using gaseous hydrogen fluoride (HF) to yield this compound. This method is often used in industrial settings due to its efficiency and scalability.

Chemical Reactions Analysis

Thorium tetrafluoride undergoes various chemical reactions:

Scientific Research Applications

Thorium tetrafluoride has several scientific research applications:

Optical Coatings: It is widely used in multilayered optical coatings due to its low refractive index and high transparency.

Nuclear Reactors: This compound is a promising candidate for use in molten salt reactors as part of the fuel mixture. Its stability and high melting point make it suitable for high-temperature applications.

Calorimetry Studies: The isobaric heat capacity of this compound has been studied extensively to understand its thermal properties.

Comparison with Similar Compounds

Thorium tetrafluoride can be compared with other thorium compounds:

Thorium Dioxide (ThO₂): Thorium dioxide is another important thorium compound used in optical coatings and nuclear reactors.

Thorium Chloride (ThCl₄): Thorium chloride is used in various chemical reactions and as a precursor for other thorium compounds.

This compound stands out due to its unique combination of stability, transparency, and suitability for high-temperature applications, making it a valuable compound in both scientific research and industrial applications.

Properties

CAS No. |

13709-59-6 |

|---|---|

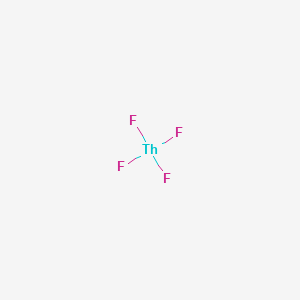

Molecular Formula |

F4Th |

Molecular Weight |

308.031 g/mol |

IUPAC Name |

thorium(4+);tetrafluoride |

InChI |

InChI=1S/4FH.Th/h4*1H;/q;;;;+4/p-4 |

InChI Key |

MZQZQKZKTGRQCG-UHFFFAOYSA-J |

SMILES |

F[Th](F)(F)F |

Canonical SMILES |

[F-].[F-].[F-].[F-].[Th+4] |

Key on ui other cas no. |

13709-59-6 |

Origin of Product |

United States |

Q1: What is the molecular formula and weight of thorium tetrafluoride?

A1: this compound has the molecular formula ThF4 and a molecular weight of 308.04 g/mol.

Q2: How does this compound behave in high-temperature water?

A3: this compound exhibits limited stability in high-temperature water, undergoing hydrolysis to form thorium dioxide (ThO2) and thorium oxyfluoride (ThOF2). This characteristic poses challenges for its use as a slurry blanket material in homogeneous aqueous reactors. []

Q3: What happens to thin films of this compound when exposed to certain environments?

A4: Studies using techniques like Scanning Auger Microscopy and X-ray Photoelectron Spectroscopy have shown that thin films of this compound, particularly when used as optical coatings, can degrade over time, especially when exposed to UV radiation or reactive gases like hydrogen fluoride. This degradation is linked to defects within the coating and abnormal oxygen content. []

Q4: How is nuclear-pure this compound prepared?

A5: Nuclear-pure this compound can be synthesized using a wet-processing technique involving controlled reaction of thorium compounds with hydrofluoric acid (HF). Parameters like the flow ratio of HF to thorium, temperature, and stirring speed are crucial for achieving the desired purity. []

Q5: Can thorium dioxide be directly converted to this compound?

A7: Yes, thorium dioxide can be directly converted into this compound via hydrofluorination using gaseous hydrogen fluoride. This reaction is diffusion-controlled and influenced by factors like temperature and pressure of hydrogen fluoride. [, ]

Q6: What are the vapor pressure characteristics of this compound?

A8: The vapor pressure of this compound has been studied for both solid and liquid phases. Research suggests that it vaporizes primarily as a monomer. [, ]

Q7: Are there equations of state available for fluid this compound?

A9: Yes, modified versions of the Song, Mason, and Ihm equation of state have been successfully applied to model the behavior of fluid this compound. These models incorporate experimental data and theoretical considerations to predict its thermodynamic properties. []

Q8: Have computational methods been used to study this compound?

A10: Yes, computational chemistry techniques, including density functional theory calculations, have been employed to investigate the electronic structure and bonding characteristics of this compound. These calculations, coupled with experimental data, contribute to a more comprehensive understanding of its properties. [, ]

Q9: What are the potential applications of this compound?

A11: While this compound itself might not be directly employed in nuclear applications, it serves as a crucial precursor in the production of thorium metal. [] Thorium, as a fertile material, holds promise as a potential fuel source in future nuclear technologies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.